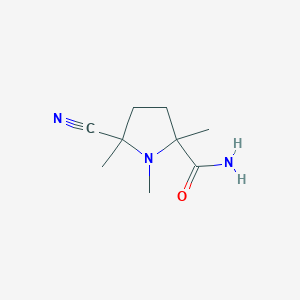
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the azide intermediate: This involves the reaction of 5-amino-2-chlorobenzyl alcohol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Cycloaddition reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne, often catalyzed by copper(I) iodide (CuI), to form the triazole ring.
Esterification: The final step involves the esterification of the triazole compound with ethyl chloroformate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
科学的研究の応用
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation .
類似化合物との比較
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,4-triazole-4-carboxylate
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-5-carboxylate
Uniqueness: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for targeted therapeutic applications .
特性
分子式 |
C11H11ClN4O2 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
1-(5-amino-2-chlorophenyl)ethyl 2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-6(8-4-7(13)2-3-9(8)12)18-11(17)10-5-14-16-15-10/h2-6H,13H2,1H3,(H,14,15,16) |
InChIキー |
KAZXHWRMQXBZOW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)N)Cl)OC(=O)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)

![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)


![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)





![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
